[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
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Overview
Description
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester is a synthetic compound with intriguing properties and applications. Structurally, it combines a pyrrolidine ring with a carbamate ester, presenting a unique framework for chemical and biological interactions. Its synthesis, reactivity, and application potential make it a topic of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, beginning with the preparation of key intermediates:
Pyrrolidine Formation: : The pyrrolidine ring is synthesized via cyclization reactions using appropriate precursors.
Introduction of the Amino Group: : An amino group is introduced at the 2-position of the acyl-pyrrolidine through a substitution reaction.
Acylation: : The acylation step involves attaching the acetyl group to the amino-pyrrolidine.
Carbamate Formation: : The isopropyl-carbamic acid ester is formed by reacting with the appropriate isocyanate under controlled conditions.
Esterification: : Finally, benzyl esterification is achieved using benzyl alcohol under acidic or basic catalysis.
Industrial Production Methods
In an industrial setting, the production process leverages optimized reaction conditions to maximize yield and purity. This often involves:
Batch Reactors: : For precise control over reaction times and conditions.
Continuous Flow Systems: : To enhance efficiency and scalability.
Catalysts: : Use of specific catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, typically targeting the pyrrolidine ring or the amino group.
Reduction: : Reduction reactions may be employed to modify the functional groups, particularly the carbamate ester.
Substitution: : Nucleophilic substitution reactions can introduce various substituents at different positions on the compound.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Solvents: : Ethanol, methanol, dichloromethane for different stages of the reactions.
Major Products Formed from These Reactions
Oxidation Products: : May include oxidized pyrrolidine derivatives.
Reduction Products: : Could result in partially reduced carbamate esters.
Substitution Products: : New derivatives with varied functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
Catalysis: : The compound serves as a ligand in metal-catalyzed reactions.
Synthetic Intermediates: : Used in the synthesis of complex molecules.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes.
Receptor Binding Studies: : Evaluated for binding affinity to various biological receptors.
Medicine
Drug Development: : Explored as a lead compound for the development of new pharmaceuticals, particularly for its unique structural components.
Diagnostic Agents: : Potential use in the development of diagnostic imaging agents.
Industry
Polymer Production: : Utilized in the synthesis of specialized polymers.
Agrochemicals: : Investigated for applications in the development of new agrochemicals.
Mechanism of Action
The compound’s mechanism of action varies based on its application. Generally, it interacts with molecular targets through:
Binding to Active Sites: : Inhibiting enzymes by occupying their active sites.
Signal Modulation: : Modulating signaling pathways within cells.
Molecular Targets and Pathways
Enzymes: : Specific enzymes involved in metabolic pathways.
Receptors: : Cell surface or intracellular receptors influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester: : Similar structure but lacks the amino group.
[1-(2-Amino)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester: : Different ester group with ethyl instead of isopropyl.
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid methyl ester: : Methyl ester variant of the compound.
Highlighting its Uniqueness
What sets [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester apart is its combination of functional groups, which confers distinct reactivity and biological interactions. Its pyrrolidine ring, acetylation, and esterification create a versatile platform for various applications.
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Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14(2)21(12-16-8-9-20(11-16)17(22)10-19)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBBSBMYSILXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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